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Compound of Interest

3-[1,2,4]Triazol-1-yl-adamantane-
Compound Name: S
1-carboxylic acid

Cat. No.: B183145

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of the adamantane cage, including its lipophilicity, rigidity, and
three-dimensional structure, have made it a valuable pharmacophore in drug discovery. When
combined with the versatile triazole moiety, known for its ability to engage in various biological
interactions, the resulting adamantane-triazole hybrids exhibit a wide spectrum of
pharmacological activities. This guide provides a comparative analysis of the structure-activity
relationships (SAR) of these hybrids, focusing on their anticancer, antimicrobial, and enzyme-
inhibiting properties. The information is presented to facilitate the rational design of more potent
and selective therapeutic agents.

Anticancer Activity

Adamantane-triazole hybrids have emerged as a promising class of anticancer agents, with
their mechanism of action often linked to the inhibition of crucial cellular pathways. The
cytotoxic effects of these compounds have been evaluated against various cancer cell lines,
revealing key structural features that govern their potency.

Data Summary
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Compound . R Group on  Cancer Cell

5 Linker Phenyl Ring  Line IC50 (pM) Reference
1 -CH2- H MCF-7 25.3 [1]
2 -CH2- 4-Cl MCF-7 15.8 [1]
3 -CH2- 4-NO2 MCF-7 12.2 [1]
4 -CH2- H HepG-2 38.2 [1]
5 -CH2- 4-Cl HepG-2 20.1 [1]
6 -CH2- 4-NO2 HepG-2 14.1 [1]
7 -S-CH2- H HCT-116 37.2 [1]
8 -S-CH2- 4-Cl HCT-116 18.5 [1]
9 -S-CH2- 4-NO2 HCT-116 14.6 [1]

Key SAR Insights for Anticancer Activity:

« Influence of the Phenyl Ring Substituent: The presence of electron-withdrawing groups on
the phenyl ring generally enhances cytotoxic activity. For instance, a nitro group (NO2) at the
para position leads to significantly lower IC50 values compared to an unsubstituted phenyl

ring.[1]

o Impact of the Linker: The nature of the linker between the adamantane and triazole moieties,
as well as between the triazole and the aromatic ring, plays a crucial role. While direct
comparisons are limited in the provided data, different linkers can affect the overall
lipophilicity and spatial orientation of the pharmacophores.

» Cell Line Specificity: The anticancer activity of these hybrids can vary depending on the
cancer cell line, suggesting that their mechanism of action may involve specific cellular
targets that are differentially expressed in various cancers.

Experimental Protocols

MTT Assay for Cytotoxicity:
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e Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at
a density of 5 x 1073 cells/well and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The cells are then treated with various concentrations of the
adamantane-triazole hybrid compounds and incubated for an additional 48-72 hours.

o MTT Addition: After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) is added
to each well, and the plates are incubated for another 4 hours at 37°C.

e Formazan Solubilization: The medium containing MTT is removed, and 150 pL of DMSO is
added to each well to dissolve the formazan crystals.

» Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader. The percentage of cell viability is calculated relative to untreated control
cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell
growth, is then determined.[2]

Visualizing the Experimental Workflow
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Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial and Antifungal Activity

The incorporation of the adamantane moiety is known to enhance the antimicrobial properties
of various compounds. Adamantane-triazole hybrids have demonstrated notable activity
against a range of bacterial and fungal strains.

Data Summary
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R Group on ]
Compound ID ) Test Organism  MIC (pg/mL) Reference
Triazole
10 -H S. aureus >125 [3]
11 -C2H5 S. aureus 15.6 [3]
12 -H P. aeruginosa 125 [3]
13 -C2H5 P. aeruginosa 62.5 [3]
14 -H C. albicans 62.5 [3]
15 -C2H5 C. albicans 31.25 [3]
(8 times more
Todosol ] ]
16 o C. albicans active than [3]
derivative

control)

Key SAR Insights for Antimicrobial/Antifungal Activity:

o Effect of Alkyl Substitution: The substitution of a hydrogen atom with an ethyl group at the R
position of the triazole ring generally leads to a significant increase in antimicrobial and
antifungal activity.[3] For instance, the MIC against S. aureus drops from >125 pg/mL to 15.6
png/mL with this substitution.[3]

o Impact of Heterocyclic Moieties: The introduction of other heterocyclic systems, such as a
thiodiazole ring (todosol derivative), can dramatically enhance antifungal activity against C.
albicans.[3]

o Bacteriostatic vs. Bactericidal Activity: Some modifications can lead to a decrease in
bacteriostatic activity against certain strains like E. coli while not affecting fungistatic activity.

[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

e Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate liquid
medium to a specific turbidity, corresponding to a known concentration of microorganisms.
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o Serial Dilution: The test compounds are serially diluted in a liquid nutrient medium in a 96-
well microtiter plate.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

¢ Incubation: The plates are incubated under appropriate conditions (temperature and time) for
the specific microorganism.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism. A positive control (medium with
inoculum, no compound) and a negative control (medium only) are included.[3]

Enzyme Inhibition

Adamantane-triazole hybrids have also been investigated as inhibitors of various enzymes
implicated in diseases such as diabetes and Alzheimer's disease.

E . 4Gl id hibiti

Linker between

Compound ID Triazole and Phenyl IC50 (pM) Reference
Ring

6b -O-CH2- 14.0 £ 0.16 [4]

6c -S-CH2- 8.30 + 0.33 [4]

Acarbose (Reference) - 13.50 + 0.32 [4]

Key SAR Insights for a-Glucosidase Inhibition:

» Role of the Linker: The nature of the covalent linker between the triazole and the phenyl ring
significantly influences the a-glucosidase inhibitory activity. A thioether linker (-S-CH2-) in
compound 6¢ resulted in more potent inhibition than an ether linker (-O-CH2-) in compound
6b.[4] Compound 6¢ was also more potent than the reference drug, Acarbose.[4]

Experimental Protocols

a-Glucosidase Inhibition Assay:
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e Enzyme and Substrate Preparation: A solution of a-glucosidase from Saccharomyces
cerevisiae and a solution of the substrate, p-nitrophenyl-a-D-glucopyranoside (pNPG), are
prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

 Incubation: The enzyme is pre-incubated with various concentrations of the adamantane-
triazole hybrid inhibitor for a specific period.

o Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

e Reaction Termination: The reaction is stopped after a defined time by adding a solution of
sodium carbonate.

o Absorbance Measurement: The amount of p-nitrophenol released is measured
spectrophotometrically at 405 nm.

e |C50 Calculation: The percentage of inhibition is calculated, and the IC50 value is
determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizing a Potential Sighaling Pathway
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Carbohydrate Digestion Inhibition
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Caption: Inhibition of a-glucosidase by adamantane-triazole hybrids.

Conclusion

The hybridization of adamantane and triazole moieties offers a versatile platform for the
development of novel therapeutic agents with a broad range of biological activities. The
structure-activity relationship studies highlighted in this guide demonstrate that subtle
modifications to the core scaffold, such as the nature and position of substituents on the
aromatic rings and the type of linker used, can have a profound impact on biological potency
and selectivity. The presented data and experimental protocols provide a valuable resource for
researchers in the field of medicinal chemistry to guide the design and synthesis of new, more
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effective adamantane-triazole-based drugs. Further exploration of these hybrids, including in
vivo studies and detailed mechanistic investigations, is warranted to fully realize their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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